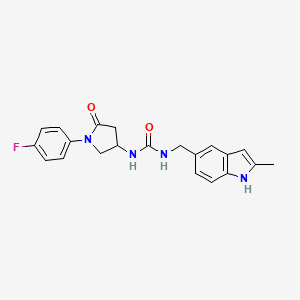

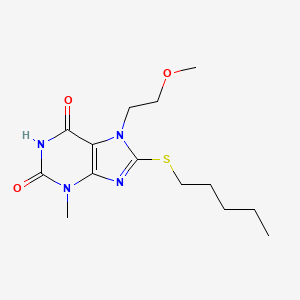

![molecular formula C16H21N3O3 B2769904 tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate CAS No. 1353958-77-6](/img/structure/B2769904.png)

tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer and Antimicrobial Agents

Metallopharmaceutical agents incorporating palladium, gold, and silver N-heterocyclic carbene complexes have shown significant promise in biomedical applications. For example, specific palladium complexes have demonstrated potent anticancer activity against various human tumor cells, including cervical, breast, and colon adenocarcinoma, through mechanisms that involve arresting cell cycle progression and inducing programmed cell death via a p53-dependent pathway. Additionally, gold and silver complexes exhibited significant antimicrobial properties, suggesting a broad spectrum of potential biomedical applications for compounds with related structural features (Ray et al., 2007).

Catalysts for Chemical Synthesis

Research into the synthesis of complex molecules often explores the use of various chemical moieties as catalysts or intermediates. For example, an efficient and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was developed through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions. This demonstrates the compound's potential as a versatile building block in synthetic organic chemistry, including its role in the development of anticancer drugs and other pharmaceuticals (Zhang et al., 2018).

Photophysical and Biological Studies

N-substituted pyrrole derivatives have been synthesized and applied in constructing macrocyclic oxazocinone through coupling reactions followed by base-mediated intramolecular cyclization. This methodology facilitates the synthesis of fused pyrrolo-oxazocinone derivatives, which have been employed in bio-analytical imaging, demonstrating efficient cellular internalization without notable cellular toxicity. Such studies highlight the potential for developing new fluorescent probes or therapeutic agents based on structurally similar compounds (Mondal et al., 2017).

特性

IUPAC Name |

tert-butyl 3-(1,3-benzoxazol-2-ylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-8-11(10-19)17-14-18-12-6-4-5-7-13(12)21-14/h4-7,11H,8-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBBFNBSDFUDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

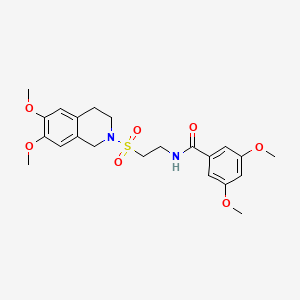

![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)

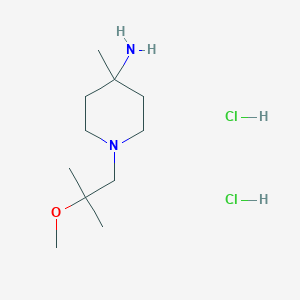

![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)

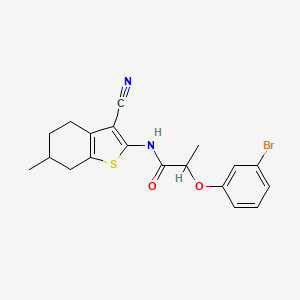

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2769835.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2769836.png)